![molecular formula C25H31N5O2S B4015725 1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(1-piperidinyl)phthalazine](/img/structure/B4015725.png)
1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(1-piperidinyl)phthalazine
Description
Synthesis Analysis
The synthesis of phthalazine derivatives, including 1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(1-piperidinyl)phthalazine, often involves multi-step reactions, starting from basic phthalazine compounds. For instance, compounds similar to the target molecule have been synthesized by reacting aromatic aldehydes, 1,3-diketone derivatives, and phthalhydrazide under solvent-free conditions, using ionic catalysts like 1,4-disulfopiperazine-1,4-diium chloride for promoting the synthesis of phthalazine derivatives (Shirini, Ghauri Koodehi, & Goli-Jolodar, 2017). This method is noted for its simplicity, high reaction rates, and excellent yields.
Molecular Structure Analysis
The molecular structure of phthalazine derivatives, including the target compound, is characterized using techniques like X-ray crystallography. For example, studies on similar molecules have elucidated their structure, demonstrating the presence of sulfonyl groups attached to aromatic rings, which significantly influence their physical and chemical properties. The piperazine and piperidine rings in these compounds often adopt chair conformations, indicative of their stability (Berredjem, Bouasla, Aouf, & Barbey, 2010).
Chemical Reactions and Properties
Phthalazine derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization. The presence of functional groups like sulfonyl and piperazine enhances their reactivity towards different reagents, allowing for the synthesis of a wide range of products. These reactions are pivotal in modifying the structural and functional attributes of the phthalazine derivatives for specific applications (Khalili et al., 2018).
Physical Properties Analysis
The physical properties of phthalazine derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in polar aprotic organic solvents, such as N-methyl-2-pyrolidinone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO). Their solubility plays a crucial role in their application in various chemical reactions and processes (Liu et al., 2014).
Chemical Properties Analysis
The chemical properties of 1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(1-piperidinyl)phthalazine and related compounds are significantly determined by their functional groups. The sulfonyl and piperazine groups contribute to their reactivity, enabling a variety of chemical transformations. These properties are essential for their potential applications in medicinal chemistry and material science (Vinaya et al., 2009).
properties
IUPAC Name |
1-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-4-piperidin-1-ylphthalazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2S/c1-19-10-11-20(18-23(19)33(31,32)30-16-14-28(2)15-17-30)24-21-8-4-5-9-22(21)25(27-26-24)29-12-6-3-7-13-29/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYXEDGQPRBLCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCCCC4)S(=O)(=O)N5CCN(CC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-4-(piperidin-1-yl)phthalazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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